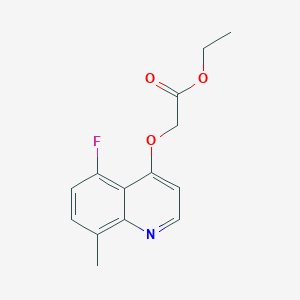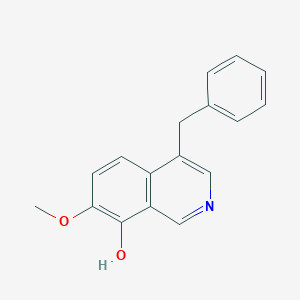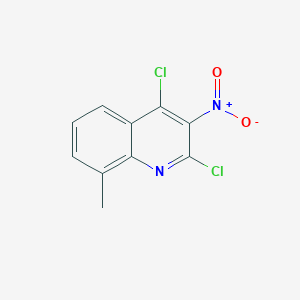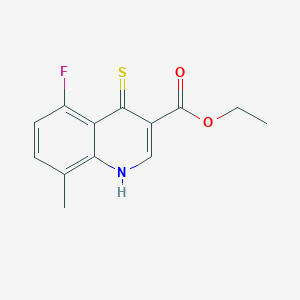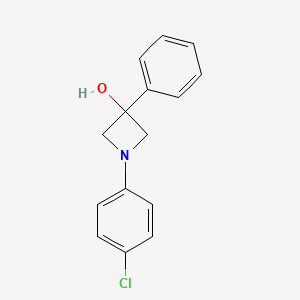![molecular formula C12H11N3O2S B11857094 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system that includes both pyrimidine and indole moieties. The presence of methoxy groups at positions 7 and 8, along with a thione group at position 4, imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as starting materials, which undergo a series of reactions including cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as ytterbium and reagents like benzoyl chlorides and terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione involves the inhibition of cyclic nucleotide phosphodiesterase (PDE) activity . This inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn enhances cardiac contractility and heart rate. The compound’s effects are mediated through non-selective inhibition of various PDE isoenzymes, including types I, II, IV, and V .
Comparaison Avec Des Composés Similaires
4-(4′-n-Butylaniline)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: This compound shares a similar core structure but has different substituents, leading to variations in biological activity.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic ring system but differ in the arrangement of nitrogen atoms and functional groups.
Uniqueness: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H11N3O2S |
|---|---|
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-16-8-3-6-7(4-9(8)17-2)15-11-10(6)13-5-14-12(11)18/h3-5,15H,1-2H3,(H,13,14,18) |
Clé InChI |
WYSGEQLCLIWXTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(N2)C(=S)N=CN3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



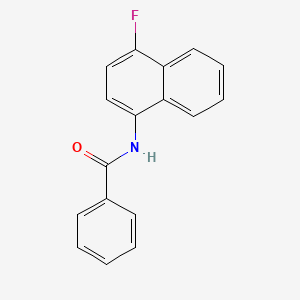


![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
